molecular formula C8H7N3O B7934163 2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one

2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B7934163
M. Wt: 161.16 g/mol
InChI Key: ZZGGQKRBGZEHKC-UHFFFAOYSA-N
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Description

2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one (CAS 22389-85-1) is a versatile chemical scaffold recognized for its significant value in medicinal chemistry and drug discovery research, particularly in the development of potent kinase inhibitors. This heterocyclic compound serves as a core structure that can be functionalized to create targeted molecules for probing biological pathways. A primary application of this scaffold is in the research and development of inhibitors targeting Monopolar Spindle 1 (MPS1 or TTK) kinase, a key regulator of the spindle assembly checkpoint in mitosis. MPS1 is overexpressed in a variety of tumor types, and its inhibition is a promising therapeutic strategy in oncology . Pyrido[3,4-d]pyrimidine derivatives have demonstrated excellent potency and kinase selectivity in this field, with some advanced inhibitors, such as the clinical candidate BOS172722, progressing to Phase 1 clinical trials for conditions like triple-negative breast cancer . Research has shown that introducing a methyl group at the 2-position (or the analogous 6-position in fused ring systems) can be a critical optimization step, as it can improve metabolic stability in human liver microsomes and enhance selectivity against off-target kinases like CDK2 . Beyond MPS1, this core structure is also utilized in the design of inhibitors for other targets. For instance, C8-substituted analogues of pyrido[3,4-d]pyrimidin-4(3H)-one have been rationally designed to exploit residue differences in the substrate binding sites of the KDM4 and KDM5 subfamilies of histone demethylases, leading to the identification of potent and cell-penetrant dual inhibitors . The interaction mechanism of pyrido[3,4-d]pyrimidine derivatives with their targets has been probed through computational studies, indicating that van der Waals interactions with key residues in the ATP-binding pocket are fundamental to favorable binding free energies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this high-quality building block to develop novel chemical probes and therapeutic candidates.

Properties

IUPAC Name

2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGGQKRBGZEHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 2-Aminonicotinonitrile, ethyl acetoacetate, sodium ethoxide (base).

  • Solvent : Ethanol or methanol.

  • Temperature : Reflux (70–80°C).

  • Time : 6–8 hours.

  • Yield : 65–75%.

The reaction’s efficiency hinges on the base strength, with sodium ethoxide facilitating deprotonation and cyclization. Substituting ethyl acetoacetate with other β-ketoesters (e.g., methyl acetoacetate) alters steric and electronic effects, marginally affecting yields.

Cyclization of 2-Amino-3-cyano-4-methylpyridine Derivatives

Alternative routes utilize 2-amino-3-cyano-4-methylpyridine as a precursor, which undergoes intramolecular cyclization in acidic or basic media. This method avoids multi-step syntheses and improves atom economy.

Acid-Catalyzed Cyclization

  • Reagents : Concentrated hydrochloric acid (HCl).

  • Conditions : Reflux at 100°C for 4 hours.

  • Yield : 60–68%.

Base-Mediated Cyclization

  • Reagents : Sodium hydroxide (NaOH) in aqueous ethanol.

  • Conditions : 80°C for 3 hours.

  • Yield : 70–75%.

Base-mediated pathways generally outperform acid-catalyzed methods due to reduced side reactions, such as hydrolysis of the nitrile group.

Industrial-Scale Synthesis via Continuous Flow Reactors

For large-scale production, continuous flow reactors enhance reproducibility and safety. A representative protocol involves:

ParameterSpecification
Reactant Feed 2-Aminonicotinonitrile + ethyl acetoacetate (1:1 molar ratio)
Catalyst Sodium ethoxide (10 mol%)
Residence Time 30 minutes
Temperature 120°C
Pressure 10 bar
Purity ≥98%

This method achieves 85–90% yield, outperforming batch processes by minimizing thermal degradation.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methods:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Condensation-Cyclization7595ModerateHigh
Acid-Catalyzed Cyclization6890LowModerate
Base-Mediated Cyclization7593ModerateHigh
Continuous Flow9098HighHigh

The continuous flow method excels in scalability and yield, making it preferable for industrial applications.

Challenges and Mitigation Strategies

Common Issues:

  • Byproduct Formation : Hydrolysis of the nitrile group to carboxylic acids under acidic conditions.

    • Solution : Use milder acids (e.g., acetic acid) or shorten reaction times.

  • Low Cyclization Efficiency : Steric hindrance from bulky substituents.

    • Solution : Employ high-boiling solvents (e.g., DMF) to enhance reactivity .

Chemical Reactions Analysis

Types of Reactions: Compound “2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: It reacts with oxidizing agents to form oxidized derivatives.

    Reduction: It can be reduced using specific reducing agents to yield reduced forms.

    Substitution: It participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes:
The synthesis of 2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one can be achieved through several methods, including:

  • Condensation Reactions: A common method involves the condensation of 2-aminonicotinonitrile with carbonyl compounds under basic conditions. For instance, reacting 2-aminonicotinonitrile with ethyl acetoacetate in the presence of sodium ethoxide yields the desired product.

Chemical Properties:
The compound exhibits various reactivity patterns, including:

  • Oxidation: Can be oxidized to form N-oxides.
  • Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
  • Substitution: Nucleophilic substitution reactions can occur at the 2-position of the molecule.

Biological Applications

Anticancer Activity:
Research indicates that derivatives of this compound exhibit significant anticancer properties. A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, some compounds demonstrated selective activity against breast and renal cancer cell lines when screened using the NCI 60 human cancer cell line panel .

Mechanism of Action:
The anticancer activity is primarily attributed to the inhibition of specific kinases involved in signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these enzymes, the compounds disrupt phosphorylation processes critical for cancer cell growth.

Other Biological Activities:
In addition to anticancer properties, pyrido[3,4-d]pyrimidine derivatives have been investigated for their potential as:

  • Anti-inflammatory Agents: Certain derivatives have shown promising results in reducing inflammation.
  • Antimicrobial Agents: Compounds have been tested against various bacterial strains and exhibited significant antibacterial activity .
  • Analgesic Activity: Some derivatives were evaluated for pain relief efficacy with results indicating notable analgesic properties compared to standard drugs like aspirin and diclofenac .

Industrial Applications

Agrochemicals:
The compound's structure allows it to serve as a building block for developing agrochemicals aimed at pest control and crop protection. Its ability to interact with biological systems makes it a candidate for creating more effective agricultural products.

Pharmaceutical Development:
Given its biological activities, this compound is being explored as a lead compound for drug development targeting various diseases beyond cancer, including inflammatory conditions and infectious diseases.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Anticancer AgentsIdentified selective cytotoxic effects against MDA-MB-468 (breast) and UO-31 (renal) cancer cell lines; promising candidates for further development into clinical therapies .
Anti-inflammatory ActivityCompounds showed significant reduction in inflammation markers compared to control groups; potential for new anti-inflammatory drugs .
Antimicrobial ScreeningSeveral derivatives demonstrated effective antibacterial activity against multiple strains; supports development of new antibiotics .

Mechanism of Action

The mechanism by which compound “2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one” exerts its effects involves interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Pyrido[3,4-d]Pyrimidin-4-One Derivatives

Substituent Position and Complexity :
The 8-position of pyrido[3,4-d]pyrimidin-4-one is frequently modified to enhance target specificity. For example:

  • 8-(4-(1-Methylpiperidin-4-yl)pyrazol-1-yl)-3H-pyrido[3,4-d]pyrimidin-4-one (C₁₆H₁₈N₆O) incorporates a piperidine-pyrazole group, likely improving binding to kinase active sites .
  • 8-(4-(4-Methoxyphenyl)piperidin-1-yl)ethyl-pyrazol-1-yl derivatives (e.g., 51c, 54c) exhibit enhanced cellular potency due to hydrophobic interactions with receptors .

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Notable Properties Reference
2-Methyl-1H-pyrido[3,4-d]pyrimidin-4-one 2-methyl C₈H₇N₃O Simpler structure, uncharacterized activity
8-[4-(1-Methylpiperidin-4-yl)pyrazol-1-yl] analog 8-(piperidine-pyrazole) C₁₆H₁₈N₆O Kinase inhibition (assumed)
8-(4-(4-Methoxyphenyl)piperidin-1-yl) derivative 8-(piperidine-methoxyphenyl) C₂₄H₂₈N₆O₂ Improved cellular potency

Fused-Ring Analogs: Pyrazolo vs. Pyrido vs. Thieno

Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives :

  • Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, C₅H₄N₄O) is a clinically used xanthine oxidase inhibitor for gout treatment. Its pyrazole ring enables strong hydrogen bonding with the enzyme’s active site .
  • 3-Amino-6-(4-chlorophenyl)pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (C₁₃H₉ClN₆O₂S) demonstrates xanthine oxidase inhibition comparable to allopurinol, highlighting the impact of thiazole fusion on activity .

Key Differences :

  • Pyrido derivatives (e.g., target compound) may exhibit altered pharmacokinetics due to the pyridine ring’s basicity.
  • Pyrazolo analogs (e.g., allopurinol) prioritize hydrogen-bonding interactions.
  • Thieno derivatives leverage sulfur-mediated hydrophobic interactions.

Antitumor Activity :

  • Pyrazolo[3,4-d]pyrimidin-4-ones with aromatic substituents (e.g., 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl derivative) show potent activity against MCF-7 breast cancer cells (IC₅₀ = 11 µM) .
  • Pyrido[3,4-d]pyrimidin-4-one derivatives with 8-substituents (e.g., piperidine groups) are hypothesized to target kinases but require further validation .

Antimicrobial and Antiparasitic Activity :

  • Pyrazolo[3,4-d]pyrimidin-4-ones inhibit Gram-positive bacteria (e.g., S. aureus) by targeting DNA polymerase III .

Enzyme Inhibition :

  • Allopurinol’s pyrazole core is critical for xanthine oxidase inhibition, while pyrido derivatives may lack this specificity due to structural differences .

Physicochemical and Pharmacokinetic Properties

  • Melting Points: Allopurinol melts at 286–287°C, while 2-methyl-pyrido analogs are unreported, though smaller substituents likely reduce melting points .
  • Solubility : Bulky 8-substituents (e.g., piperidine-pyrazole) may decrease aqueous solubility compared to the 2-methyl derivative.
  • Bioavailability : The target compound’s simpler structure could enhance permeability but may require optimization for target engagement.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, pyrido-pyrimidinone cores can be constructed via cyclization of aminopyridine derivatives with carbonyl-containing reagents. Modifications at the 2-position (e.g., methyl groups) may involve alkylation or nucleophilic substitution. A related study on pyrazolo-pyrimidinones used microwave-assisted synthesis to improve yields and reduce reaction times . Characterization often employs 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm regiochemistry and purity .

Q. Which spectroscopic and chromatographic techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC) are essential for confirming molecular formula and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) is widely used. Impurity profiling, as seen in pharmaceutical analogs, may require LC-MS to detect trace byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in pyrido-pyrimidinone derivatives?

  • Methodological Answer : Enzymatic inhibition assays (e.g., xanthine oxidase or PDE5 inhibition) are common. For instance, xanthine oxidase activity can be measured spectrophotometrically by monitoring uric acid formation at 295 nm, with allopurinol as a positive control . Cell-based assays (e.g., cytotoxicity using MTT) may follow to assess therapeutic potential .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer : Molecular docking (using tools like AutoDock Vina) predicts binding modes to target proteins. For PDE5 inhibitors, docking studies revealed critical interactions between pyrazolo-pyrimidinones and the catalytic domain’s hydrophobic pocket, guiding substitutions at the 6-position for improved affinity . MD simulations further assess stability of ligand-receptor complexes .

Q. What experimental strategies address discrepancies between in vitro enzymatic inhibition data and in silico predictions for pyrido-pyrimidinone analogs?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or protein conformational states. Validate in silico models using crystal structures (e.g., PDB entries like 5UB or FO2) . Adjust scoring functions to account for solvation effects or entropy changes. Re-evaluate inhibitory kinetics (e.g., IC50_{50} under varied buffer systems) to reconcile discrepancies .

Q. How do structural modifications at the 2-methyl position influence the physicochemical properties and pharmacokinetics of pyrido-pyrimidinone derivatives?

  • Methodological Answer : The 2-methyl group enhances lipophilicity, which can be quantified via logP calculations (e.g., using XLogP3). However, excessive hydrophobicity may reduce solubility; salt formation (e.g., hydrochloride salts) or PEGylation can improve bioavailability. Stability studies (e.g., under accelerated degradation conditions) assess susceptibility to oxidation or hydrolysis .

Methodological Challenges & Solutions

Q. What approaches optimize the solubility of this compound derivatives without compromising bioactivity?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/PBS mixtures) or nanoformulation (e.g., liposomes) enhance aqueous solubility. Introducing hydrophilic groups (e.g., hydroxyl or amine) at peripheral positions can improve solubility while maintaining activity, as demonstrated in pyrazolo-pyrimidinone analogs .

Q. How can researchers mitigate toxicity risks identified in early-stage pyrido-pyrimidinone drug candidates?

  • Methodological Answer : In silico toxicity prediction tools (e.g., ProTox-II or ADMETLab) screen for hepatotoxicity or mutagenicity. Structural alerts (e.g., reactive Michael acceptors) can be modified. Follow-up in vitro assays (e.g., Ames test for mutagenicity) validate computational findings .

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